molecular formula C17H11F2N3 B5467390 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile

3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile

Numéro de catalogue B5467390
Poids moléculaire: 295.29 g/mol
Clé InChI: HDYRCHMXOMTJFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile, also known as DIBO, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of imidazole-based compounds and is known to exhibit potent inhibitory activity against the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. Therefore, DIBO has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections.

Mécanisme D'action

The mechanism of action of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. In the absence of a stimulus, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the expression of several genes involved in cell proliferation, angiogenesis, and metastasis. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to inhibit the activation of macrophages, which play a crucial role in the initiation and maintenance of inflammatory responses.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile. One of the main directions is the investigation of its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, future studies may focus on the development of novel derivatives of this compound with improved potency and selectivity. Finally, the study of this compound may also shed light on the role of the NF-κB pathway in various cellular processes, which may lead to the development of new therapeutic strategies for the treatment of diseases.

Méthodes De Synthèse

The synthesis of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile involves a multi-step process that has been described in detail in several research articles. The first step involves the preparation of 3,4-difluorobenzylamine, which is then reacted with 2-cyanobenzaldehyde in the presence of a base to yield the intermediate product. The intermediate is then subjected to a cyclization reaction using an imidazole derivative as a catalyst to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Applications De Recherche Scientifique

3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent inhibitory activity against the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. This compound has been investigated for its potential use in the treatment of cancer, inflammatory disorders, and viral infections. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which makes it a potential chemotherapeutic agent. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Propriétés

IUPAC Name

3-[1-[(3,4-difluorophenyl)methyl]imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3/c18-15-5-4-13(9-16(15)19)11-22-7-6-21-17(22)14-3-1-2-12(8-14)10-20/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYRCHMXOMTJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2CC3=CC(=C(C=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.